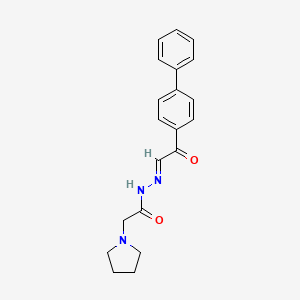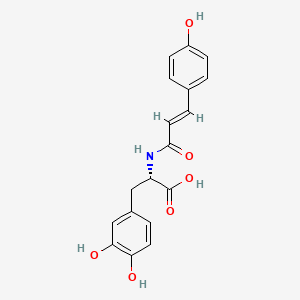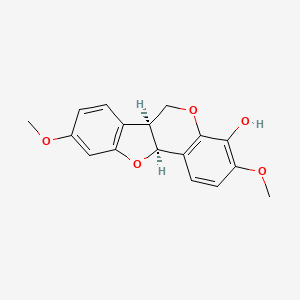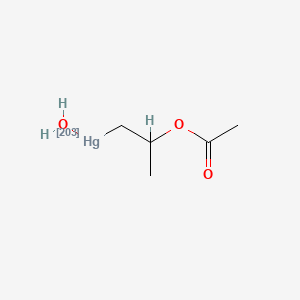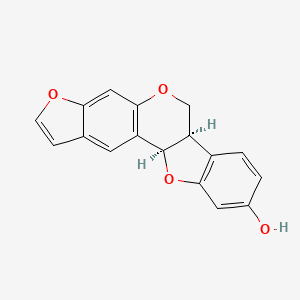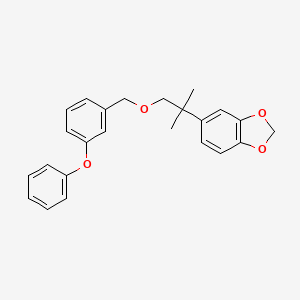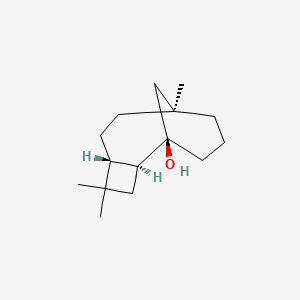
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide is a chemical compound that belongs to the class of succinimides It is characterized by the presence of a dibromophenyl group and a morpholinomethyl group attached to the succinimide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide typically involves the following steps:
Bromination: The starting material, phenylsuccinimide, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Morpholinomethylation: The dibrominated phenylsuccinimide is then reacted with morpholine and formaldehyde under basic conditions to introduce the morpholinomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Hydrolysis: The succinimide ring can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Hydrolysis: Acidic conditions involve the use of hydrochloric acid, while basic conditions involve the use of sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted phenylsuccinimides with various functional groups.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dihydro derivatives and reduced forms of the compound.
Hydrolysis: Products include carboxylic acids and corresponding amines.
科学研究应用
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide involves its interaction with specific molecular targets. The dibromophenyl group can interact with hydrophobic pockets in proteins, while the morpholinomethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The succinimide core can also participate in redox reactions, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-(3,5-Dibromophenyl)succinimide: Lacks the morpholinomethyl group, making it less versatile in terms of hydrogen bonding interactions.
N-(Morpholinomethyl)succinimide: Lacks the dibromophenyl group, reducing its hydrophobic interactions with proteins.
2-(3,5-Dichlorophenyl)-N-(morpholinomethyl)succinimide: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide is unique due to the presence of both dibromophenyl and morpholinomethyl groups, which provide a balance of hydrophobic and hydrogen bonding interactions. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
属性
CAS 编号 |
93553-58-3 |
|---|---|
分子式 |
C15H16Br2N2O3 |
分子量 |
432.11 g/mol |
IUPAC 名称 |
3-(3,5-dibromophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H16Br2N2O3/c16-11-5-10(6-12(17)7-11)13-8-14(20)19(15(13)21)9-18-1-3-22-4-2-18/h5-7,13H,1-4,8-9H2 |
InChI 键 |
UVXSFCUFCMUSHV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC(=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


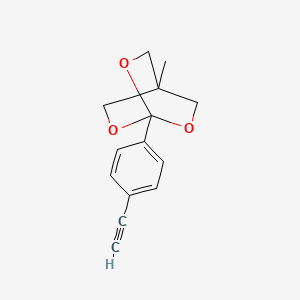

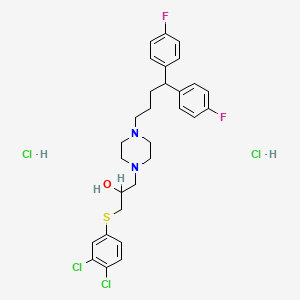
![Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12765754.png)
